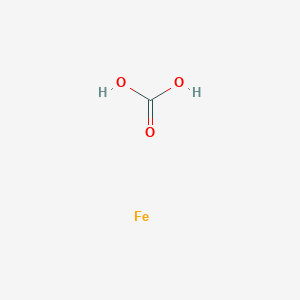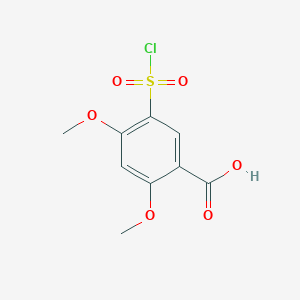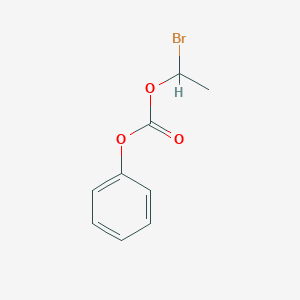
Hydrogencarbonic acid iron
Overview
Description
Ferrous carbonate is a carbonate salt in which the counter-ion is iron in the +2 oxidation state. It is a carbonate salt, a one-carbon compound, an iron molecular entity and a carbonate mineral.
Siderite is a mineral with formula of Fe2+CO3 or Fe(CO3). The corresponding IMA (International Mineralogical Association) number is IMA1962 s.p.. The IMA symbol is Sd.
See also: Ferrous cation (has active moiety).
Properties
CAS No. |
10290-71-8 |
|---|---|
Molecular Formula |
C3Fe2O9 |
Molecular Weight |
291.72 g/mol |
IUPAC Name |
iron(3+);tricarbonate |
InChI |
InChI=1S/3CH2O3.2Fe/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |
InChI Key |
YPJCVYYCWSFGRM-UHFFFAOYSA-H |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Fe+3].[Fe+3] |
Color/Form |
Precipitates as a white solid |
density |
3.9 g/cu cm |
melting_point |
MP: Decomposes |
physical_description |
White or grey odorless solid, insoluble in water, soluble in acid; [Hawley] Light to dark brown mineral; [Merck Index] |
solubility |
0.0067 G SOL IN 1 LITER OF WATER @ 25 °C; SOL IN CARBONIC ACID SOLUTION |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate](/img/structure/B8714990.png)
![4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]morpholine](/img/structure/B8714995.png)


![1-Fluoro-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B8715010.png)




![2-[(4-Fluorobenzene-1-sulfinyl)methyl]pyridine](/img/structure/B8715056.png)




